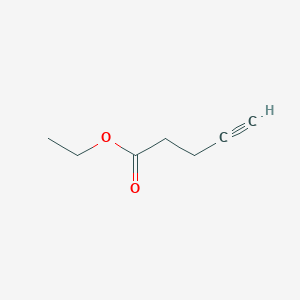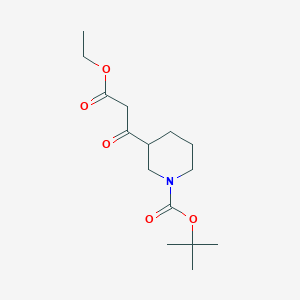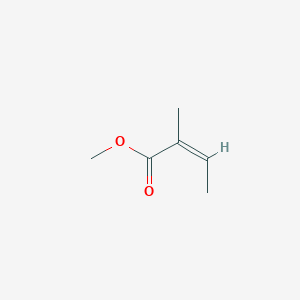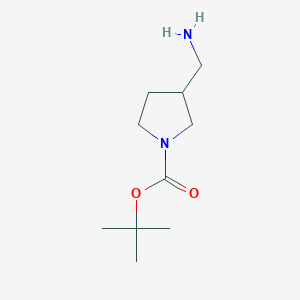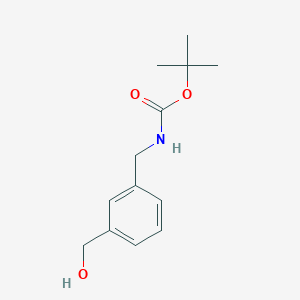
ω-3 アラキドン酸エチルエステル
概要
説明
ω-3 アラキドン酸エチルエステル: は、食事源に極めて少量しか含まれない、まれな多価不飽和脂肪酸です。オメガ3脂肪酸は、乳児の成長と発達に不可欠です。 心臓病、血栓形成、高血圧、炎症性および自己免疫疾患の予防に重要な役割を果たします .
2. 製法
合成経路:: ω-3 アラキドン酸エチルエステルの合成には、アラキドン酸とエタノールのエステル化が含まれます。反応は次のように進行します。
アラキドン酸+エタノール→ω-3 アラキドン酸エチルエステル
反応条件::反応物: アラキドン酸、エタノール
触媒: 酸触媒(例:硫酸)
温度: 通常、還流条件(約78-80°C)
溶媒: エタノール
工業生産:: 工業生産方法には、エチルエステルの高収率を達成するために、最適化された条件を使用した、大規模なエステル化プロセスが含まれます。
科学的研究の応用
Chemistry::
- Used as a precursor for synthesizing other bioactive compounds.
- Investigated for its role in lipid metabolism and signaling pathways.
- Essential for cell membrane structure and function.
- Associated with anti-inflammatory effects.
- Potential cardiovascular benefits.
- Incorporated into dietary supplements and functional foods.
作用機序
ω-3 アラキドン酸エチルエステルがどのように作用するかについては、まだ完全には明らかになっていません。脂質代謝、炎症、細胞シグナル伝達経路の調節に関与している可能性があります。
6. 類似の化合物との比較
類似の化合物: 他のオメガ3脂肪酸(例:EPA、DHA)
独自性: ω-3 アラキドン酸エチルエステルの希少性と特異的な分子構造は、より一般的なオメガ3誘導体とは異なります。
生化学分析
Biochemical Properties
Omega-3 Arachidonic Acid Ethyl Ester interacts with various enzymes and proteins. In human platelet membranes, it inhibits arachidonoyl-CoA synthetase with a Ki of 14 μM . It also inhibits arachidonoyl-CoA synthetase in calf brain extracts with an IC50 value of about 5 μM .
Cellular Effects
Omega-3 Arachidonic Acid Ethyl Ester has significant effects on various types of cells and cellular processes. It plays an important role in the regulation of cellular membrane structure and function . It influences cell function by modulating inflammation and endothelial dysfunction and inhibiting lipid oxidation at sites of plaque formation .
Molecular Mechanism
The molecular mechanism of Omega-3 Arachidonic Acid Ethyl Ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its lipophilic nature allows it to bind to the phospholipid bilayer in blood vessels where it could modulate inflammation and endothelial dysfunction and inhibit lipid oxidation at sites of plaque formation .
Temporal Effects in Laboratory Settings
The effects of Omega-3 Arachidonic Acid Ethyl Ester change over time in laboratory settings. After receiving the MAG form, plasma EPA and DHA peaked at a concentration 3 and 2.5 times higher, respectively, than with the EE form . When provided in MAG form, n-3 FA plasma concentration during the absorption phase was on average 3–5 times higher than in EE form .
Dosage Effects in Animal Models
The effects of Omega-3 Arachidonic Acid Ethyl Ester vary with different dosages in animal models. Doses generally exceeding 2 g/day combined EPA + DHA are needed to reduce prostaglandin E2 levels . Doses of 3 to 3.5 g/day combined EPA + DHA are most often used in the treatment of hypertriglyceridemia or inflammatory disorders such as rheumatoid arthritis .
Metabolic Pathways
Omega-3 Arachidonic Acid Ethyl Ester is involved in several metabolic pathways. It is essential for mammalian cells as they are not able to synthesize their precursor α-linolenic acid (18:3n-3), which can then be converted to more biologically active n-3 PUFA, EPA, and DHA, by a series of desaturation and elongation reactions .
Transport and Distribution
Omega-3 Arachidonic Acid Ethyl Ester is transported and distributed within cells and tissues. Its structure allows it to integrate into lipid bilayers or liposomes, making it a valuable tool for examining the properties of membranes .
Subcellular Localization
Its lipophilic nature suggests that it may be localized within lipid bilayers or liposomes .
準備方法
Synthetic Routes:: The synthesis of ω-3 Arachidonic Acid ethyl ester involves the esterification of arachidonic acid with ethanol. The reaction proceeds as follows:
Arachidonic acid+Ethanol→ω-3 Arachidonic Acid ethyl ester
Reaction Conditions::Reactants: Arachidonic acid, ethanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: Typically reflux conditions (around 78-80°C)
Solvent: Ethanol
Industrial Production:: Industrial production methods involve large-scale esterification processes using optimized conditions to achieve high yields of the ethyl ester.
化学反応の分析
反応の種類::
エステル化: アラキドン酸とエタノールからのエチルエステルの生成。
加水分解: エステルをアラキドン酸とエタノールに戻す逆反応。
- エステル化のための酸触媒(例:硫酸)。
- エステルの開裂のためのアルカリ加水分解。
主な生成物:: 主な生成物は、ω-3 アラキドン酸エチルエステル自体です。
4. 科学研究への応用
化学::- 他の生物活性化合物を合成するための前駆体として使用されます。
- 脂質代謝とシグナル伝達経路における役割について調査されています。
- 細胞膜の構造と機能に不可欠です。
- 抗炎症効果に関連付けられています。
- 潜在的な心臓血管系への利益。
- 栄養補助食品と機能性食品に組み込まれています。
類似化合物との比較
Similar Compounds: Other omega-3 fatty acids (e.g., EPA, DHA)
Uniqueness: ω-3 Arachidonic Acid ethyl ester’s rarity and specific molecular structure set it apart from more common omega-3 derivatives.
特性
IUPAC Name |
ethyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBDTOYINRNCSY-AFSLFLIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224089 | |
| Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123940-93-2 | |
| Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123940-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (all Z) Ethyl 8,11,14,17-eicosatetraenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123940932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EICOSATETRAENOIC ACID ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN2PXB2KRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential health benefits of eicosatetraenoic acid ethyl ester as identified in the research?
A1: The research suggests that eicosatetraenoic acid ethyl ester, along with other bioactive compounds found in sea cucumbers like Holothuria leucospilota, may contribute to several health benefits, including:
- Cholesterol-lowering effects: []
- Antioxidant activity: []
- Antimicrobial properties: []
- Anticancer potential: []
Q2: In what marine organism was eicosatetraenoic acid ethyl ester identified and what extraction method was used?
A2: Eicosatetraenoic acid ethyl ester was identified in the brown algae Sargassum polycystum. Researchers utilized the Supercritical Fluid Extraction with Carbon Dioxide (SFE-CO2) method to obtain the essential oil containing this compound. []
Q3: Beyond its potential health benefits, are there other applications for eicosatetraenoic acid ethyl ester?
A3: While the provided research highlights potential health benefits, eicosatetraenoic acid ethyl ester's presence in Sargassum polycystum essential oil suggests potential applications in areas like:
- Food Flavoring: Its presence in the essential oil hints at potential flavoring properties. []
- Cosmetics and Fragrances: Algae extracts are increasingly used in cosmetics; this compound might contribute to desired scents or properties. []
Q4: How does the aroma profile of tea change with the presence of eicosatetraenoic acid ethyl ester?
A4: Research on E Mei MaoFeng tea indicates that eicosatetraenoic acid ethyl ester, alongside other compounds, contributes to a distinct "chestnut-like" aroma. Teas with this aroma profile were found to have significantly higher levels of eicosatetraenoic acid ethyl ester compared to those without. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B153170.png)

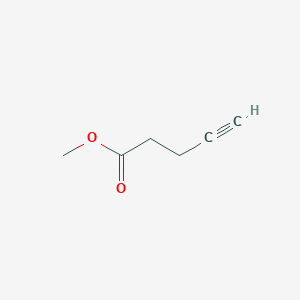
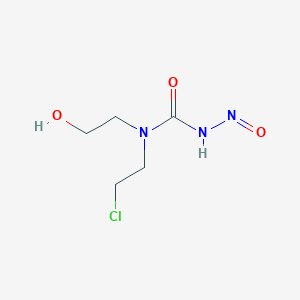
![Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153180.png)
![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B153186.png)
